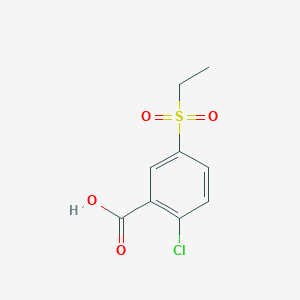

(4-((2-Chlorobenzyl)oxy)phenyl)boronic acid

概要

説明

(4-((2-Chlorobenzyl)oxy)phenyl)boronic acid is a specialized reagent often used in biomedical research, particularly in the synthesis of cancer therapeutic drugs . Its primary role lies in the creation of controlled substance inhibitors aimed at treating conditions like leukemia and lymphoma .

Synthesis Analysis

Boronic acids, such as(4-((2-Chlorobenzyl)oxy)phenyl)boronic acid, have been widely studied in medicinal chemistry . They were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known . Molecular Structure Analysis

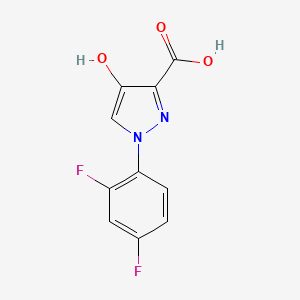

The molecular formula of(4-((2-Chlorobenzyl)oxy)phenyl)boronic acid is C13H12BClO3 . Its InChI code is 1S/C13H12BClO3/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8,16-17H,9H2 . Chemical Reactions Analysis

Boronic acids, including(4-((2-Chlorobenzyl)oxy)phenyl)boronic acid, have been used in various chemical reactions. For instance, they have been used in palladium-catalyzed direct arylation , cyclopalladation , and tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation . Physical And Chemical Properties Analysis

The molecular weight of(4-((2-Chlorobenzyl)oxy)phenyl)boronic acid is 262.5 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C .

科学的研究の応用

Optical Modulation in Nanotechnology :Phenyl boronic acids, including derivatives like (4-((2-Chlorobenzyl)oxy)phenyl)boronic acid, have been used in nanotechnology for optical modulation. They act as binding ligands for saccharide recognition and can be used to anchor hydrophilic polymer backbones to the surface of hydrophobic materials like graphene or carbon nanotubes. This facilitates the quenching of near-infrared fluorescence in response to saccharide binding, demonstrating a clear link between molecular structure and optical properties (Mu et al., 2012).

Catalysis in Organic Chemistry :Boronic acids, such as (4-((2-Chlorobenzyl)oxy)phenyl)boronic acid, play a crucial role in catalysis within organic chemistry. Studies have shown that certain boronic acids can catalyze dehydrative amidation between carboxylic acids and amines, a process valuable for peptide synthesis (Wang, Lu, & Ishihara, 2018).

Development of Fluorescent Sensors :The structure of boronic acids, including derivatives like (4-((2-Chlorobenzyl)oxy)phenyl)boronic acid, allows them to be used in the development of fluorescent sensors. These sensors can detect various biological substances and ions, which is critical for disease diagnosis and treatment (Huang et al., 2012).

Pharmaceutical Research and Therapeutics :Boronic acid derivatives are explored for their potential in pharmaceutical applications, including as antiviral inhibitors. This research focuses on modifying nanoparticles with boronic acid functionalities to inhibit viral entry, demonstrating their potential as novel therapeutics (Khanal et al., 2013).

Environmental and Green Chemistry :Boronic acids are utilized in environmentally friendly chemical processes. For instance, their involvement in oxidative hydroxylation reactions under blue-light irradiation showcases a safer, eco-friendly approach to synthesizing valuable compounds (Atia & Kimura, 2020).

作用機序

The introduction of a boronic acid group to bioactive molecules, such as (4-((2-Chlorobenzyl)oxy)phenyl)boronic acid, has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This modification has been particularly useful in the creation of controlled substance inhibitors for treating conditions like leukemia and lymphoma .

Safety and Hazards

将来の方向性

Boronic acids, including (4-((2-Chlorobenzyl)oxy)phenyl)boronic acid, have shown promise in various fields of medicinal chemistry . Their potential applications range from anticancer, antibacterial, antiviral activity, to their use as sensors and delivery systems . Given these findings, it is relevant to extend the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .

特性

IUPAC Name |

[4-[(2-chlorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-13-4-2-1-3-10(13)9-18-12-7-5-11(6-8-12)14(16)17/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJAUPLTZVSARIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC2=CC=CC=C2Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655846 | |

| Record name | {4-[(2-Chlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

871125-90-5 | |

| Record name | {4-[(2-Chlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

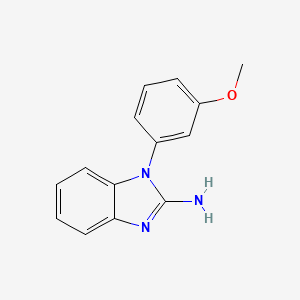

![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B1417268.png)

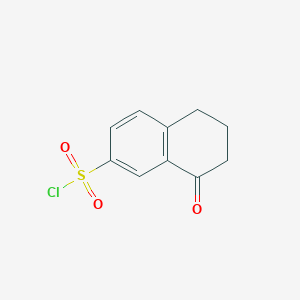

![2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine](/img/structure/B1417271.png)

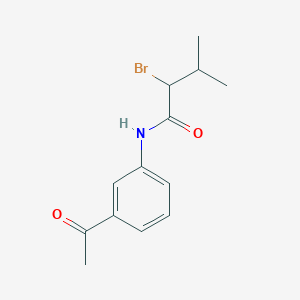

![6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417272.png)

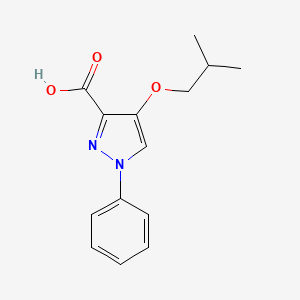

![3-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1417278.png)

![3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide](/img/structure/B1417287.png)